3'-Fluoroacetophenone

概述

描述

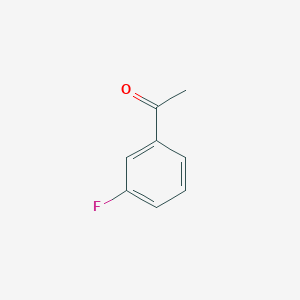

3’-Fluoroacetophenone, also known as 1-(3-fluorophenyl)ethanone, is an organic compound with the molecular formula C8H7FO. It is a derivative of acetophenone where a fluorine atom is substituted at the meta position of the benzene ring. This compound is a colorless to pale yellow liquid with a characteristic odor and is used in various chemical syntheses and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: 3’-Fluoroacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C6H5F} + \text{CH3COCl} \xrightarrow{\text{AlCl3}} \text{FC6H4COCH3} ]

Another method involves the bioreduction of 3’-fluoroacetophenone by cells of Aspergillus terreus in phosphate buffer solution-glycerol .

Industrial Production Methods: Industrial production of 3’-fluoroacetophenone typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

化学反应分析

Types of Reactions: 3’-Fluoroacetophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3’-fluorobenzoic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of 3’-fluoroacetophenone with sodium borohydride yields 3’-fluoro-1-phenylethanol.

Substitution: It can undergo halogenation reactions, such as α-bromination using sodium bromide and chloroform in the presence of sulfuric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium bromide and chloroform with sulfuric acid as a catalyst.

Major Products:

Oxidation: 3’-Fluorobenzoic acid.

Reduction: 3’-Fluoro-1-phenylethanol.

Substitution: α-Bromo-3’-fluoroacetophenone.

科学研究应用

Chemical Synthesis

Organic Synthesis

3'-Fluoroacetophenone serves as a crucial building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules due to its electrophilic nature, primarily attributed to the carbonyl group and the fluorine substituent. The compound can undergo several reactions, including:

- Nucleophilic Addition : The carbonyl carbon is susceptible to nucleophilic attack, facilitating the formation of alcohols or other functional groups.

- Reduction Reactions : It can be reduced to alcohols using reducing agents such as sodium borohydride.

- Substitution Reactions : The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Medicinal Chemistry

Pharmacological Properties

this compound has been investigated for its potential medicinal applications, including:

- Anti-inflammatory Activity : Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis, which is crucial in inflammation pathways .

- Antifungal and Anticancer Properties : Preliminary research suggests that it exhibits antifungal activity against various pathogens and cytotoxic effects on cancer cell lines, including breast and lung cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Antifungal | Disruption of fungal cell membranes | |

| Anticancer | Induction of apoptosis in cancer cells |

Agrochemical Applications

In agrochemistry, this compound is explored for its potential use as an intermediate in the synthesis of herbicides and pesticides. Its fluorinated structure may enhance the biological activity and stability of agrochemical formulations.

Case Study 1: Enzyme Inhibition

A study published in a reputable journal demonstrated that this compound effectively inhibits specific proteases involved in inflammatory responses. The compound showed a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Activity

Research conducted on various cancer cell lines revealed that this compound has an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through caspase activation pathways .

作用机制

The mechanism of action of 3’-fluoroacetophenone involves its interaction with various molecular targets and pathways. For instance, in bioreduction reactions, it is reduced by enzymes present in Aspergillus terreus cells, leading to the formation of 3’-fluoro-1-phenylethanol. The specific molecular targets and pathways depend on the type of reaction and the conditions under which it is carried out .

相似化合物的比较

3’-Fluoroacetophenone can be compared with other similar compounds such as:

2’-Fluoroacetophenone: Differing by the position of the fluorine atom, which is ortho to the carbonyl group.

4’-Fluoroacetophenone: The fluorine atom is para to the carbonyl group.

3’,4’-Difluoroacetophenone: Contains two fluorine atoms at the meta and para positions.

3’,5’-Difluoroacetophenone: Contains two fluorine atoms at the meta positions.

Uniqueness: The meta position of the fluorine atom in 3’-fluoroacetophenone imparts unique chemical properties, such as specific reactivity patterns in substitution reactions and distinct physical properties like boiling point and density .

生物活性

3'-Fluoroacetophenone, a derivative of acetophenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antioxidant properties, anticancer potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the para position relative to the acetyl group on the aromatic ring. Its molecular formula is C9H9O, and it exhibits properties typical of ketones and aromatic compounds.

Antioxidant Activity

Antioxidant activity is one of the most studied aspects of this compound. Research indicates that compounds with similar structures can exhibit significant free radical scavenging abilities. For instance, studies have shown that derivatives of acetophenone, including those with halogen substitutions like fluorine, can enhance antioxidant activity.

Table 1: Antioxidant Activity Data

| Compound | IC50 (µM) | Comparison (Ascorbic Acid) |

|---|---|---|

| This compound | Not specified | Lower than ascorbic acid |

| 4-Fluoroacetophenone | 182.60 | Higher than ascorbic acid |

| BHA | 51.62 | Reference |

| BHT | 423.37 | Reference |

The specific IC50 values for this compound are not always reported directly; however, related studies suggest that fluorinated derivatives generally show enhanced antioxidant properties compared to their non-fluorinated counterparts .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. The introduction of functional groups such as fluorine can significantly influence the biological activity of compounds, potentially enhancing their efficacy against cancer cells.

Case Study: Anticancer Activity

In one study, derivatives of acetophenone were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications led to enhanced activity against breast cancer cells, suggesting a structure-activity relationship where the presence of fluorine plays a critical role in increasing cytotoxicity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Free Radical Scavenging: Similar to other acetophenone derivatives, it may neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage.

- Inhibition of Tumor Growth: By inducing apoptosis in cancer cells, these compounds can hinder tumor proliferation.

- Modulation of Enzymatic Activity: Some studies suggest that acetophenone derivatives can affect enzymes involved in metabolic pathways related to cancer progression.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 3'-fluoroacetophenone, and how are they experimentally determined?

- Answer : The compound's boiling point (81°C at 9 mmHg), density (1.126 g/cm³), and refractive index (1.508–1.51) are critical for reaction design. These are measured using techniques like differential scanning calorimetry (DSC) for phase transitions, gas chromatography (GC) for purity, and digital densitometers for density . Safety parameters (e.g., flash point: 80°C) are determined via standardized flammability tests.

Q. What synthetic routes are commonly employed for this compound in academic settings?

- Answer : Friedel-Crafts acylation of fluorobenzene derivatives is a standard method. For example, reacting 3-fluorobenzene with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of substrate to acylating agent) and temperature (40–60°C) to minimize side products .

Q. How is the purity of this compound validated in pharmaceutical intermediates?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used alongside nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity. Gas chromatography-mass spectrometry (GC-MS) quantifies impurities at <0.5% .

Q. What safety protocols are essential when handling this compound?

- Answer : Due to its irritant properties (R36/37/38), use fume hoods, nitrile gloves, and safety goggles. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can catalytic systems like Pd@MIL-101(Cr) improve reductive amination of this compound derivatives?

- Answer : Pd nanoparticles on metal-organic frameworks (MOFs) enhance tandem reactions. For example, 1.0 wt% Pd@MIL-101(Cr) at 80°C achieves >95% conversion in 8 hours for 4′-fluoroacetophenone reductive amination. Reaction progression is monitored via in situ FTIR to track imine intermediates and optimize selectivity .

Q. How do researchers resolve contradictions in reaction yields for halogenated this compound derivatives?

- Answer : Discrepancies in yields (e.g., 65% vs. 90% conversion) arise from competing pathways. Kinetic studies (time-resolved GC/MS) and computational modeling (DFT) identify rate-limiting steps, such as steric hindrance in 2,6-dichloro-3-fluoroacetophenone synthesis. Adjusting solvent polarity (e.g., switching from THF to DMF) can improve efficiency .

Q. What methodologies enable enantioselective synthesis of this compound-based chiral alcohols?

- Answer : Asymmetric reduction using chiral catalysts (e.g., (R)-BINAP-Ru) achieves >90% enantiomeric excess (ee) for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. Reaction conditions (H₂ pressure: 50 bar, 25°C) and substrate/catalyst ratio (100:1) are critical. Chiral HPLC (Chiralpak AD-H column) validates ee .

Q. How is this compound utilized as an analytical standard in pyrolysis studies?

- Answer : It serves as a surrogate standard in quantitative GC-MS for pyrolysate analysis. A 5.8 ng/µL solution is spiked into samples to calibrate response factors for aromatic ketones. Internal standards (e.g., benzophenone-d10) correct for matrix effects .

Q. What interdisciplinary applications exist for this compound in materials science?

- Answer : Its fluorinated aromatic core is incorporated into liquid crystals for optoelectronic devices. Synthetic protocols involve Suzuki-Miyaura coupling with boronic esters to form extended π-conjugated systems. Thermal stability (>300°C) is assessed via thermogravimetric analysis (TGA) .

Q. Methodological Notes

属性

IUPAC Name |

1-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEKGPAHZCYRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073186 | |

| Record name | Ethanone, 1-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-36-7 | |

| Record name | 3′-Fluoroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Fluoroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。